Scutebarbatine Y

Vue d'ensemble

Description

Synthesis Analysis

Scutebarbatine Y, along with other similar diterpenoids (Scutebarbatines W-Z), is isolated from Scutellaria barbata through ethanol extraction. The extraction and isolation process involves extensive spectroscopic studies to elucidate the compound's structure. The synthesis pathway typically involves the use of advanced chromatographic techniques and spectroscopic methods to isolate and identify the purity and structure of the compound (Wang, Ren, Li, & Liu, 2010).

Molecular Structure Analysis

The molecular structure of this compound was established based on extensive spectroscopic studies, including 1D NMR, 2D NMR, and mass spectrometry. These studies allow for the detailed analysis of the compound's molecular framework, identifying specific functional groups and stereochemistry crucial for its biological activity. The correct assignment of the compound's structure is critical for understanding its chemical behavior and interactions (Wang, Ren, Li, & Liu, 2010).

Applications De Recherche Scientifique

Activité Antitumorale

La Scutebarbatine Y a été identifiée comme ayant des effets antitumoraux significatifs. Des études ont montré qu'elle peut induire l'apoptose dans les cellules cancéreuses, en particulier dans les lignées cellulaires de carcinome pulmonaire A549 {svg_1}. Le composé agit en augmentant l'expression du cytochrome c, de la caspase-3 et de la caspase-9, tout en diminuant les niveaux de Bcl-2, conduisant à une apoptose médiée par les mitochondries {svg_2}.

Stratégie de Filtrage des Ions Produits Diagnostiques

Dans le domaine de la chimie analytique, la this compound peut être utilisée dans une stratégie de filtrage étape par étape des ions produits diagnostiques (DPI). Cette méthode, développée pour le profilage efficace et ciblé des diterpénoïdes dans Scutellaria barbata, utilise la UHPLC-Q-Exactive-Orbitrap-MS pour identifier et cribler les diterpénoïdes {svg_3}. Les comportements de fragmentation de la this compound fournissent des DPI qui sont cruciaux pour ce processus {svg_4}.

Sélectivité des Cellules Cancéreuses

La recherche indique que la this compound induit une apoptose dose-dépendante spécifiquement dans les cellules cancéreuses, sans affecter les cellules saines. Cette sélectivité est particulièrement importante en cancérothérapie, car elle suggère que la this compound pourrait être développée en un traitement qui minimise les dommages aux tissus normaux {svg_5}.

Régulation des Protéines d'Apoptose

La this compound a été observée pour réguler à la baisse les protéines de survie, telles que les inhibiteurs de l'apoptose (IAP), et les protéines régulant l'IAP. En libérant les freins moléculaires de l'apoptose dans les cellules cancéreuses qui échappent à la mort cellulaire, la this compound pourrait être un acteur clé dans les nouveaux traitements contre le cancer {svg_6}.

Médecine Traditionnelle Chinoise

La this compound, dérivée de Scutellaria barbata, est utilisée en Médecine Traditionnelle Chinoise (MTC) pour ses activités pharmacologiques antitumorales et anti-inflammatoires. Elle fait partie d'une longue tradition d'utilisation de composés naturels à des fins thérapeutiques {svg_7}.

Études Pharmacocinétiques

Le potentiel du composé pour être développé en un médicament thérapeutique nécessite des études pharmacocinétiques pour comprendre ses profils d'absorption, de distribution, de métabolisme et d'excrétion (ADME). De telles études sont cruciales pour déterminer la posologie et les méthodes d'administration pour une efficacité maximale {svg_8}.

Safety and Hazards

Scutebarbatine Y should be handled with care to avoid dust formation . Contact with eyes, skin, and clothing should be avoided . Ingestion and inhalation should be avoided . After handling, wash thoroughly and remove contaminated clothing . Keep away from sources of ignition . Prolonged or repeated exposure should be avoided .

Orientations Futures

The evolutionary secrets that enable Scutellaria barbata to produce cancer-fighting compounds like Scutebarbatine Y have been unlocked by a collaboration of UK and Chinese researchers . With the knowledge of the genes that make up the biochemical pathway behind the anti-cancer activity of the herb, researchers are close to being able to synthesize larger quantities of compounds more rapidly and sustainably by using a host such as yeast . This research marks a crucial step in developing new anti-cancer medicines .

Mécanisme D'action

Scutebarbatine Y is a neo-clerodane diterpenoid that can be isolated from Scutellaria barbata , a plant traditionally used in Chinese medicine for its anti-inflammatory and anti-tumor properties . This article aims to provide a comprehensive overview of the mechanism of action of this compound, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Target of Action

These proteins play a crucial role in preventing apoptosis, a process of programmed cell death. By targeting these proteins, Scutebarbatine A effectively induces apoptosis, particularly in cancer cells .

Mode of Action

It is known that scutebarbatine a, a related compound, works by down-regulating pro-survival proteins, specifically the inhibitors of apoptosis (iaps), and iap regulating proteins . This action releases the molecular brakes on apoptosis in cell death-evading cancer cells

Biochemical Pathways

It is known that scutebarbatine a induces apoptosis via a caspase-dependent pathway in a human hepatocellular carcinoma cell line . It is also suggested that Scutebarbatine A inhibits cell proliferation and triggers apoptosis via activation of p38 mitogen-activated protein kinase (MAPK) and endoplasmic reticulum stress (ER) stress

Pharmacokinetics

A study on the metabolism of scutebarbatine a in rats has been conducted . This study found that Scutebarbatine A undergoes various metabolic processes, including hydrolysis, oxidation, hydrogenation, dehydration, and combination with sulfate

Result of Action

It is known that scutebarbatine a induces dose-dependent apoptosis, specifically in cancer cells . This action effectively inhibits the proliferation of cancer cells

Action Environment

barbata leaves and decoctions prepared traditionally, which contain Scutebarbatine A, showed substantially different chemical compositions and differential induction of apoptosis This suggests that the preparation method and possibly other environmental factors could influence the action and efficacy of Scutebarbatine A

Analyse Biochimique

Biochemical Properties

Scutebarbatine Y plays a crucial role in biochemical reactions, particularly in its interaction with various enzymes, proteins, and other biomolecules. It has been shown to interact with pro-survival proteins, such as Inhibitors of Apoptosis (IAPs), and IAP-regulating proteins . These interactions lead to the down-regulation of these proteins, thereby promoting apoptosis in cancer cells. Additionally, this compound has been found to interact with caspase-3 and caspase-9, which are key enzymes involved in the apoptotic pathway .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, it induces apoptosis by up-regulating the expression of pro-apoptotic proteins and down-regulating anti-apoptotic proteins . This compound also influences cell signaling pathways, such as the Akt and p53 pathways, leading to the inhibition of cell proliferation and angiogenesis . Furthermore, this compound affects gene expression by modulating the levels of cyclin D1, CDK4, Bax, and Bcl-2, resulting in cell cycle arrest and increased apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to and inhibits the activity of IAPs, thereby releasing the molecular brakes on apoptosis in cancer cells . This inhibition leads to the activation of caspase-3 and caspase-9, which are essential for the execution of apoptosis . Additionally, this compound modulates the expression of genes involved in cell cycle regulation and apoptosis, such as cyclin D1, CDK4, Bax, and Bcl-2 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound induces dose-dependent apoptosis in cancer cells within 24 hours of treatment . The stability and degradation of this compound in vitro and in vivo have also been investigated, revealing that the compound remains stable and retains its bioactivity over extended periods . Long-term effects of this compound on cellular function include sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving mice, this compound has been shown to induce dose-dependent apoptosis in cancer cells, with higher doses resulting in increased apoptosis . At high doses, this compound may also exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, with lower doses of this compound being sufficient to induce significant anti-cancer activity without causing severe toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, including hydrolysis, oxidation, hydrogenation, dehydration, and combination with sulfate . These metabolic processes result in the formation of multiple metabolites, which may contribute to the overall pharmacological effects of this compound . The enzymes and cofactors involved in these metabolic pathways include cytochrome P450 enzymes, which play a key role in the oxidation and hydroxylation of this compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. This compound is transported across cell membranes via passive diffusion and active transport mechanisms . Once inside the cells, this compound is distributed to various cellular compartments, including the cytoplasm and nucleus . The localization and accumulation of this compound within specific tissues and organs are influenced by its interactions with binding proteins and transporters .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it exerts its effects on cell signaling pathways and gene expression . The subcellular localization of this compound is directed by targeting signals and post-translational modifications, which ensure its proper distribution within the cells . This localization is essential for the compound’s ability to induce apoptosis and inhibit cell proliferation in cancer cells .

Propriétés

IUPAC Name |

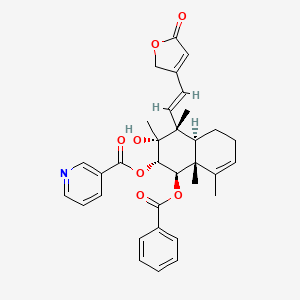

[(1R,2S,3R,4R,4aS,8aR)-1-benzoyloxy-3-hydroxy-3,4,8,8a-tetramethyl-4-[(E)-2-(5-oxo-2H-furan-3-yl)ethenyl]-2,4a,5,6-tetrahydro-1H-naphthalen-2-yl] pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H35NO7/c1-21-10-8-14-25-31(2,16-15-22-18-26(35)39-20-22)33(4,38)28(41-30(37)24-13-9-17-34-19-24)27(32(21,25)3)40-29(36)23-11-6-5-7-12-23/h5-7,9-13,15-19,25,27-28,38H,8,14,20H2,1-4H3/b16-15+/t25-,27+,28+,31-,32+,33+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFWQIGHLLAXZMX-IWSWVWQKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC2C1(C(C(C(C2(C)C=CC3=CC(=O)OC3)(C)O)OC(=O)C4=CN=CC=C4)OC(=O)C5=CC=CC=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CCC[C@H]2[C@]1([C@H]([C@@H]([C@]([C@]2(C)/C=C/C3=CC(=O)OC3)(C)O)OC(=O)C4=CN=CC=C4)OC(=O)C5=CC=CC=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H35NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901316831 | |

| Record name | Scutebarbatine Y | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

557.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1312716-27-0 | |

| Record name | Scutebarbatine Y | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1312716-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Scutebarbatine Y | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.